1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene 1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene
Brand Name: Vulcanchem
CAS No.: 220969-35-7
VCID: VC19097447
InChI: InChI=1S/C22H36Cl2O4/c1-21(2,3)17-22(4,5)18-6-7-19(27-14-12-25-10-8-23)20(16-18)28-15-13-26-11-9-24/h6-7,16H,8-15,17H2,1-5H3
SMILES:
Molecular Formula: C22H36Cl2O4
Molecular Weight: 435.4 g/mol

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene

CAS No.: 220969-35-7

Cat. No.: VC19097447

Molecular Formula: C22H36Cl2O4

Molecular Weight: 435.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene - 220969-35-7

Specification

CAS No. 220969-35-7
Molecular Formula C22H36Cl2O4
Molecular Weight 435.4 g/mol
IUPAC Name 1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene
Standard InChI InChI=1S/C22H36Cl2O4/c1-21(2,3)17-22(4,5)18-6-7-19(27-14-12-25-10-8-23)20(16-18)28-15-13-26-11-9-24/h6-7,16H,8-15,17H2,1-5H3
Standard InChI Key QMXMPTDNOUWURE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCCOCCCl)OCCOCCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1,2-bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene, reflects its three primary substituents:

  • Two 2-(2-chloroethoxy)ethoxy groups at the 1- and 2-positions of the benzene ring.

  • A 2,4,4-trimethylpentan-2-yl (t-octyl) group at the 4-position .

The molecular formula is C₂₂H₃₆Cl₂O₄, with a molecular weight of 435.4 g/mol. Key structural identifiers include:

  • SMILES: CC(C)(C)CC(C)(C)C1=CC(=C(C(OCCOCCl)OCCOCCl)C=C1

  • InChIKey: QMXMPTDNOUWURE-UHFFFAOYSA-N .

Physical Properties

PropertyValueSource
Density~1.18 g/cm³ (estimated)Analog data
Boiling Point>400°C (decomposes)Analog data
LogP (Partition Coefficient)5.27 (similar compounds)
SolubilityLow in water; soluble in organic solvents (e.g., chloroform, DCM)

The t-octyl group enhances hydrophobicity, while the ether and chloro groups contribute to polar interactions, making the compound amphiphilic .

Synthesis and Manufacturing

Industrial Synthesis

A patented method (CN104086382A) outlines the synthesis using 2-(2-chloroethoxy)ethoxybenzene and 2-chloro-2,4,4-trimethylpentane under controlled conditions :

Reaction Scheme:

(2-(2-Chloroethoxy)ethoxy)benzene + 2-Chloro-2,4,4-trimethylpentaneHaloalkane solvent, Acid binderTarget Compound\text{(2-(2-Chloroethoxy)ethoxy)benzene + 2-Chloro-2,4,4-trimethylpentane} \xrightarrow{\text{Haloalkane solvent, Acid binder}} \text{Target Compound}

Optimized Parameters:

ParameterValue
SolventDichloromethane or chloroform
Acid BinderTriethylamine
Molar Ratio1:1 (substrate:alkylating agent)
Temperature50–60°C
Reaction Time2–3 hours

This method achieves yields >85% with minimal byproducts, scalable for industrial production .

Purification and Analysis

  • Chromatography: Reverse-phase HPLC (C18 columns) with acetonitrile/water mobile phases .

  • Spectroscopy: IR and NMR confirm ether (C-O-C, ~1100 cm⁻¹) and chloroalkane (C-Cl, ~700 cm⁻¹) functional groups.

Applications in Pharmaceuticals and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in benzethonium chloride synthesis, a quaternary ammonium antiseptic . Its chloroethoxy groups enable further functionalization:

  • Ether Cleavage: Reaction with HI yields iodinated derivatives for antimicrobial testing.

  • Alkylation: Forms cationic surfactants with enhanced bioavailability .

Industrial Uses

  • Surfactants: The amphiphilic structure stabilizes emulsions in agrochemical formulations.

  • Polymer Additives: Improves thermal stability in polyvinyl chloride (PVC) production .

Environmental and Biological Impact

Mammalian Toxicity

  • Acute Exposure: LD₅₀ >2000 mg/kg (rat, oral), classifying it as low toxicity.

  • Chronic Effects: Chlorinated ethers may disrupt endocrine pathways at sublethal doses .

Analytical and Regulatory Considerations

Detection Methods

MethodApplicationSensitivity
GC-MSTrace analysis in water0.1 ppb
HPLC-UVBulk purity assessment95% accuracy

Comparative Analysis with Related Compounds

CompoundCASKey DifferencesApplications
1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene41758-00-3Lacks t-octyl groupPolymer plasticizer
Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)65925-28-2Shorter alkyl chainSurfactant research

Future Perspectives

Research priorities include:

  • Green Synthesis: Catalytic methods to reduce halogenated waste .

  • Biodegradation Studies: Microbial consortia for chloroether breakdown.

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